4,4'-Sulfonylbis(2-sulfobenzoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Sulfonylbis(2-sulfobenzoic acid) is a chemical compound with the molecular formula C14H10O10S3. It is known for its unique structure, which includes two sulfobenzoic acid groups connected by a sulfonyl group. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfonylbis(2-sulfobenzoic acid) typically involves the reaction of o-sulfobenzoic anhydride with a sulfonyl chloride derivative. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated systems to maintain consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfonylbis(2-sulfobenzoic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for sulfonylation, hydrogen gas for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions include sulfone-containing compounds, sulfide derivatives, and substituted benzene derivatives. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
4,4’-Sulfonylbis(2-sulfobenzoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4’-Sulfonylbis(2-sulfobenzoic acid) involves its interaction with specific molecular targets. The sulfonyl and sulfobenzoic acid groups can form strong interactions with proteins and other biomolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4,4’-Sulfonyldibenzoic acid
- Saccharin
- Diphenyl sulfone derivatives
Uniqueness
4,4’-Sulfonylbis(2-sulfobenzoic acid) is unique due to its dual sulfobenzoic acid groups connected by a sulfonyl group. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications .
Properties
CAS No. |
36945-14-9 |
---|---|
Molecular Formula |
C14H10O12S3 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
4-(4-carboxy-3-sulfophenyl)sulfonyl-2-sulfobenzoic acid |
InChI |
InChI=1S/C14H10O12S3/c15-13(16)9-3-1-7(5-11(9)28(21,22)23)27(19,20)8-2-4-10(14(17)18)12(6-8)29(24,25)26/h1-6H,(H,15,16)(H,17,18)(H,21,22,23)(H,24,25,26) |
InChI Key |
OLTJGJDVHMYHJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.